molecular formula C24H27ClN2OS B10787493 Thiophene fentanyl-d5 (hydrochloride)

Thiophene fentanyl-d5 (hydrochloride)

Cat. No.: B10787493
M. Wt: 432.0 g/mol
InChI Key: QEBQOSMUKKMZIV-MYUNOUFISA-N
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Description

Thiophene fentanyl-d5 (hydrochloride) is a deuterated analog of thiophene fentanyl, an opioid analgesic. This compound is primarily used as an analytical reference standard in scientific research, particularly for the quantification of thiophene fentanyl by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in thiophene fentanyl-d5 (hydrochloride) help in distinguishing it from non-deuterated analogs during analytical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the thiophene fentanyl molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of thiophene fentanyl-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thiophene fentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Thiophenes: From substitution reactions.

Mechanism of Action

Thiophene fentanyl-d5 (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. Upon binding, the compound activates the receptor, leading to inhibition of neurotransmitter release and modulation of pain signals . The deuterium atoms do not significantly alter the mechanism of action but aid in analytical differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene fentanyl-d5 (hydrochloride) is unique due to the presence of deuterium atoms, which enhance its utility as an internal standard in analytical procedures. This isotopic labeling allows for precise quantification and differentiation from non-deuterated analogs, making it invaluable in research and forensic applications .

Properties

Molecular Formula

C24H27ClN2OS

Molecular Weight

432.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C24H26N2OS.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-12,19,22H,13-18H2;1H/i2D,5D,6D,10D,11D;

InChI Key

QEBQOSMUKKMZIV-MYUNOUFISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CS4)[2H])[2H].Cl

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CS3)CCC4=CC=CC=C4.Cl

Origin of Product

United States

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